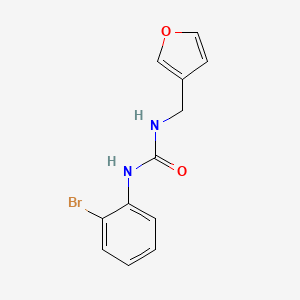
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as CPP or CPPene, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. In
Applications De Recherche Scientifique
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has also been studied for its potential neuroprotective effects, as it has been shown to protect against ischemic brain injury and improve cognitive function in animal models.
Mécanisme D'action
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide is a selective inhibitor of PKC, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has some limitations for lab experiments. It can be toxic at high concentrations, and its effects may be cell type-specific. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide. Another potential direction is the investigation of the role of PKC in various disease states, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with 1-pyrrolidinecarboxamide in the presence of sodium hydride, followed by the reaction with cyclopentanecarboxylic acid chloride. Alternatively, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide can be synthesized by reacting 3-chloro-2-methylpyridine with 1-pyrrolidinecarboxamide in the presence of sodium hydride, followed by the reaction with cyclopentanecarboxylic acid.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-6-1-2-7-12)17-13-8-5-9-16-14(13)18-10-3-4-11-18/h5,8-9,12H,1-4,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONEKNEWWWLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(N=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
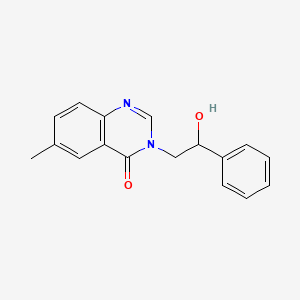
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
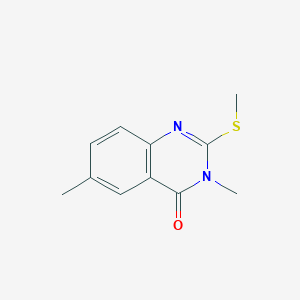
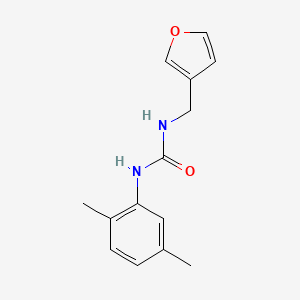

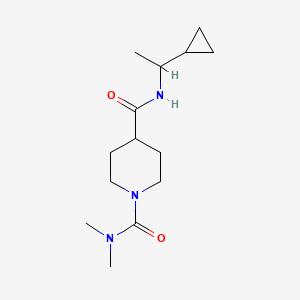
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
